molecular formula C14H18N4 B2606480 N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline CAS No. 325833-90-7

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B2606480
CAS No.: 325833-90-7
M. Wt: 242.326
InChI Key: OOJNELXWRKRYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with a seven-membered azepine ring. The aniline group is attached via a methylene bridge at the 3-position of the triazole ring . Its molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol and CAS No. 743444-21-5 . The compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, solubility, and pharmacokinetics.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-3-7-12(8-4-1)15-11-14-17-16-13-9-5-2-6-10-18(13)14/h1,3-4,7-8,15H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJNELXWRKRYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with aniline under specific conditions . The reaction conditions often include the use of carboxylic acid anhydrides or chlorides as acylating agents, with the reaction proceeding at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Aniline Ring

2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
  • Molecular Formula : C₁₆H₂₂N₄
  • Molecular Weight : 270.38 g/mol
  • This substitution may also sterically hinder interactions with target proteins compared to the parent compound.
4-Methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
  • Molecular Formula : C₁₅H₁₈N₄O
  • Key Differences : The para-methoxy group introduces electron-donating effects, altering electronic distribution and hydrogen-bonding capacity. This modification could improve binding affinity to receptors requiring electron-rich aromatic systems. Safety guidelines highlight precautions for handling due to flammability risks .
3-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
  • Key Differences : A single methyl group at the meta position balances lipophilicity and steric effects. This derivative is intermediate in molecular weight (estimated 242.30 g/mol ) and may offer optimized pharmacokinetics compared to bulkier analogues .

Core Structural Modifications

N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-benzotriazole-5-carboxamide
  • Molecular Formula : C₂₁H₁₉N₇O
  • Key Differences : Replacement of the aniline group with a benzotriazole carboxamide introduces a larger, planar heterocycle. This modification likely enhances interactions with enzymes or receptors through π-π stacking and hydrogen bonding, though it may reduce blood-brain barrier penetration due to increased polarity .
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
  • Molecular Formula : C₁₇H₂₅N₃
  • Molecular Weight : 271.40 g/mol
  • Key Differences : The adamantyl group, a bulky bicyclic hydrocarbon, significantly increases lipophilicity and steric bulk. This derivative is used in research targeting lipid-rich environments (e.g., viral envelopes or membrane-bound proteins) but may suffer from poor solubility .

Positional Isomerism

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
  • Molecular Formula : C₁₃H₁₆N₄
  • Molecular Weight : 228.29 g/mol
  • Key Differences: The aniline group is attached at the 2-position of the triazole ring instead of the 3-position.

Antibacterial Properties

Quaternary ammonium derivatives of triazoloazepines, such as 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides, exhibit enhanced antibacterial activity due to their cationic nature, which disrupts bacterial membranes. However, the parent compound lacks this charged moiety, likely reducing its efficacy .

Biological Activity

N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5. It has a molecular weight of 253.32 g/mol. The compound features a triazoloazepine ring system that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC14H17N5
Molecular Weight253.32 g/mol
IUPAC NameThis compound
InChI KeyGPCXXYKBDUYTBV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple anilines and hydrazine derivatives. The process includes cyclization to form the triazoloazepine structure under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds with triazoloazepine structures exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains and fungi. The mechanism involved inhibition of cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Case Study : A recent study assessed the compound's effects on colon cancer cell lines (HCT116 and HT29). Results indicated that it induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to increased Caspase 3 activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has shown the ability to bind to various receptors modulating signaling pathways related to cell proliferation and survival.

Applications in Research and Industry

This compound holds potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.